Choline-13C2 (chloride)
Description
The Fundamental Role of Stable Isotope Tracers in Mechanistic Studies
Stable isotope labeling is a powerful technique that has revolutionized our understanding of complex biological and chemical processes. gla.ac.uk Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. nih.govcreative-proteomics.com The core principle of this method involves replacing an atom in a molecule with its heavier, stable isotope, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C). mdpi.com These labeled molecules, or tracers, are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions. nih.gov
By introducing these tracers into a biological system, researchers can track their journey through various metabolic pathways. silantes.com Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled molecules based on their mass difference. silantes.comfrontiersin.org This allows for the detailed mapping of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. frontiersin.org This approach provides invaluable mechanistic insights into cellular metabolism, nutrient utilization, and the biosynthesis of essential molecules. gla.ac.ukmdpi.com
Significance of Choline (B1196258) as a Pivotal Metabolite and Chemical Precursor in Biological Systems
Choline is an essential nutrient vital for numerous physiological functions. mdpi.com It serves as a fundamental building block for several key molecules in the body. nih.govacs.org One of its most critical roles is as a precursor for the synthesis of phosphatidylcholine and sphingomyelin, which are major phospholipids (B1166683) essential for the structural integrity and function of cell membranes. nih.govacs.org
Furthermore, choline is a precursor for the neurotransmitter acetylcholine (B1216132), which plays a crucial role in memory, muscle control, and other functions of the nervous system. nih.govnih.gov Through oxidation, choline is converted into betaine (B1666868), a critical methyl donor involved in the methionine cycle. imrpress.com This process is vital for DNA methylation, which regulates gene expression, and for the metabolism of homocysteine. imrpress.com Choline is also involved in lipid and cholesterol transport and metabolism. nih.gov Given its central role in these diverse and critical pathways, choline metabolism is a key area of biochemical and medical research. imrpress.com
Rationale for Carbon-13 (13C) Isotopic Enrichment in Choline Investigations
The use of carbon-13 (¹³C) as a stable isotope label in choline studies offers several distinct advantages. Because ¹³C is non-radioactive, it is safe for use in various research settings. The key advantage lies in the ability of mass spectrometry to differentiate between molecules containing ¹²C and those enriched with ¹³C. silantes.com This allows for the precise tracking of choline and its metabolites as they move through different biochemical pathways.
By analyzing the patterns of ¹³C incorporation into downstream products, researchers can quantify the relative activities of different metabolic routes. nih.gov For instance, ¹³C-labeled choline can be used to trace its conversion to acetylcholine, its incorporation into phospholipids, or its oxidation to betaine. imrpress.com This provides a dynamic view of choline metabolism that cannot be obtained from simply measuring the static concentrations of metabolites. Furthermore, ¹³C labeling can help to determine the molecular formulae of unknown metabolites, significantly aiding in their identification. frontiersin.org
Overview of Choline-13C2 (chloride) in Advancing Scientific Understanding
Choline-13C2 (chloride) is a specific isotopically labeled form of choline chloride where two of the carbon atoms in the choline molecule are replaced with ¹³C. isotope.commedchemexpress.com This particular tracer has become an invaluable tool in a variety of research applications, including biomolecular NMR, metabolomics, and metabolic flux analysis. isotope.commedchemexpress.com
The use of Choline-13C2 (chloride) allows for detailed investigations into the complex pathways of choline metabolism. For example, it can be used to study the dynamics of phosphatidylcholine synthesis and turnover in cell membranes, providing insights into membrane biology and lipid metabolism. nih.govveterinaryworld.org In neuroscience, it can be used to trace the synthesis and release of the neurotransmitter acetylcholine, helping to elucidate the mechanisms of synaptic transmission. nih.govpatsnap.com Moreover, by tracing the flow of the ¹³C label, researchers can gain a deeper understanding of how choline metabolism is altered in various disease states, such as liver disease, atherosclerosis, and neurological disorders. medchemexpress.commedchemexpress.com
Interactive Data Table: Properties of Choline-13C2 (chloride)
| Property | Value |
| Molecular Weight | 141.61 |
| Chemical Purity | 98% |
| Labeled CAS Number | 202190-49-6 |
| Unlabeled CAS Number | 67-48-1 |
| Formula | HO(*CH2)2N(CH3)3Cl |
Note: Data sourced from Cambridge Isotope Laboratories. isotope.com
Research Findings with Choline-13C2 (chloride)
| Research Area | Key Findings |
| Metabolic Flux Analysis | Enables the quantification of the flow of choline through various metabolic pathways, providing insights into cellular metabolism. isotope.comcreative-proteomics.com |
| Neurotransmitter Studies | Allows for the tracing of acetylcholine synthesis, offering a deeper understanding of cholinergic neurotransmission. nih.govnih.gov |
| Lipid Metabolism | Facilitates the study of phosphatidylcholine and other phospholipid synthesis and turnover, crucial for understanding membrane biology and lipid-related diseases. nih.govveterinaryworld.org |
Structure
3D Structure of Parent
Properties
CAS No. |
202190-49-6 |
|---|---|
Molecular Formula |
C5H14ClNO |
Molecular Weight |
141.61 g/mol |
IUPAC Name |
2-hydroxy(1,2-13C2)ethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4+1,5+1; |
InChI Key |
SGMZJAMFUVOLNK-BIZAMFJHSA-M |
Isomeric SMILES |
C[N+](C)(C)[13CH2][13CH2]O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Choline 13c2 Chloride
Design and Execution of Strategies for Site-Specific 13C Labeling on the Ethylene (B1197577) Moiety
The primary goal in synthesizing Choline-13C2 (chloride) is the specific and efficient incorporation of two ¹³C atoms into the ethylene backbone of the choline (B1196258) molecule. This strategic placement allows researchers to trace the intact choline molecule through various metabolic pathways. cornell.edunih.gov The synthesis generally involves the reaction of trimethylamine (B31210) with a ¹³C-labeled ethanolamine (B43304) precursor.
A common synthetic approach starts with a ¹³C-labeled ethylene precursor, such as [1,2-¹³C₂]dibromoethane or [1,2-¹³C₂]ethylene oxide. These precursors are then reacted to introduce the amino and hydroxyl functionalities, ultimately leading to the formation of [1,2-¹³C₂]ethanolamine. The final step involves the quaternization of the amino group with methyl groups, typically using a methylating agent, to yield the desired Choline-13C2 (chloride). The selection of the specific reaction pathway often depends on the desired yield, purity, and the commercial availability of the isotopically labeled starting materials. isotope.comsigmaaldrich.com
Precursor Synthesis and Advanced Reaction Pathways for Isotopic Enrichment
The synthesis of the isotopically labeled precursor, [1,2-¹³C₂]ethanolamine, is a critical stage. One effective method involves the reaction of [¹³C₂]acetylene with appropriate reagents to introduce the necessary functional groups. Another route may utilize [¹³C₂]ethylene, which can be converted to [1,2-¹³C₂]ethylene oxide, a versatile intermediate for producing ethanolamine.
Advanced reaction pathways focus on maximizing the incorporation of the ¹³C isotope. This includes the use of highly enriched ¹³C starting materials (often 99 atom % ¹³C) to ensure the final product has the desired isotopic purity. sigmaaldrich.com The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to promote the desired reaction and minimize side products that could dilute the isotopic enrichment. For instance, in the quaternization step, the choice of the methylating agent and solvent system can significantly impact the efficiency of the reaction and the purity of the final product.
Comprehensive Purification Techniques for Research-Grade Isotopic Compounds
After synthesis, the crude product contains the desired Choline-13C2 (chloride) along with unreacted starting materials, byproducts, and residual solvents. Achieving the high purity required for research applications necessitates a multi-step purification process. Common techniques employed include:
Recrystallization: This is a fundamental technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for effective separation.
Chromatography: Various chromatographic methods are used for high-resolution purification. nih.govmdpi.com
Ion-exchange chromatography is particularly effective for separating charged molecules like choline from neutral or oppositely charged impurities. nih.gov
High-performance liquid chromatography (HPLC) can provide excellent separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. buchem.com
Solid-Phase Extraction (SPE): This technique is often used for sample cleanup and concentration, where the target compound is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. acs.org
The selection and sequence of these purification steps are optimized to achieve a chemical purity of ≥98% and an isotopic purity of typically 99 atom % ¹³C. sigmaaldrich.comotsuka.co.jp
Quality Control and Isotopic Verification Post-Synthesis
Rigorous quality control is essential to confirm the identity, purity, and isotopic enrichment of the final Choline-13C2 (chloride) product. buchem.comotsuka.co.jp A combination of analytical techniques is employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure and verifying the position of the ¹³C labels. wikipedia.orgacs.org The ¹³C NMR spectrum will show characteristic signals for the labeled carbon atoms, and their integration can provide information about the isotopic enrichment.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm the isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion. wikipedia.orgacs.org High-resolution mass spectrometry can provide very accurate mass measurements, further confirming the elemental composition. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS, allowing for the simultaneous assessment of chemical purity and isotopic enrichment of the compound. acs.orgacs.org
These analytical methods provide a comprehensive characterization of the synthesized Choline-13C2 (chloride), ensuring it meets the stringent quality standards required for its intended research applications. buchem.com
Interactive Data Table: Typical Specifications for Research-Grade Choline-13C2 (chloride)
| Property | Specification | Analysis Method |
| Chemical Formula | C₃[¹³C]₂H₁₄ClNO | - |
| Molecular Weight | 141.61 g/mol | Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC, LC-MS |
| Isotopic Purity | ≥99 atom % ¹³C | NMR, Mass Spectrometry |
| Appearance | White Solid | Visual Inspection |
Advanced Analytical Techniques for Choline 13c2 Chloride Characterization and Detection
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Labeled Choline (B1196258) Investigations
NMR spectroscopy is a non-invasive technique that provides a wealth of information on the structure, dynamics, and metabolic fate of ¹³C-labeled compounds. nih.gov The use of substrates enriched with ¹³C, like Choline-13C2, significantly enhances the sensitivity of ¹³C NMR, which is inherently lower than that of proton (¹H) NMR due to the low natural abundance (1.1%) and smaller magnetogyric ratio of the ¹³C nucleus. nih.govcambridge.org This enrichment allows for the detailed tracking of the ¹³C label as it is incorporated into various downstream metabolites. researchgate.netfrontiersin.org
High-resolution ¹³C-NMR is a primary tool for verifying the structural integrity of Choline-13C2 (chloride) and quantifying the extent of isotopic labeling. The ¹³C NMR spectrum provides distinct signals for each carbon atom in a unique chemical environment, and the position of these signals (chemical shift) is used for structural assignment. hmdb.ca The presence of the ¹³C label in Choline-13C2 results in significantly enhanced signals for the labeled carbon positions compared to the natural abundance signals, confirming the enrichment.
The degree of ¹³C enrichment in specific metabolites derived from Choline-13C2 can be precisely measured. This is crucial for metabolic flux analysis, where the rate of incorporation of the label into products reflects the activity of metabolic pathways. nih.govfrontiersin.org For instance, studies have followed the incorporation of ¹³C-labeled choline into metabolites like phosphocholine (B91661) and phosphatidylcholine, quantifying the enrichment in each pool to understand the dynamics of choline metabolism. nih.gov
Table 1: Representative ¹³C-NMR Chemical Shifts for Choline This table shows typical chemical shifts for the carbon atoms in the choline molecule, which are fundamental for structural assignment in NMR spectroscopy. The specific labeling in Choline-13C2 would be confirmed by the enhanced intensity of the signals corresponding to the C1 and C2 positions.
| Carbon Atom | Chemical Shift (ppm) |
| C1 (-CH₂) | 56.5 |
| C2 (-CH₂) | 67.5 |
| N-Methyl (-CH₃) | 54.1 |
| Data sourced from the Human Metabolome Database (HMDB) for Choline in H₂O. hmdb.ca |
Investigating the full scope of choline metabolism often requires a multi-nuclear NMR approach, utilizing isotopes such as ¹H, ³¹P, and ²H in addition to ¹³C. nih.govnih.gov This strategy provides a more comprehensive picture of the metabolic network.
¹H-NMR can detect the total concentration of choline-containing compounds. researchgate.net
³¹P-NMR is particularly effective for monitoring phosphorus-containing metabolites like phosphocholine (PC) and glycerophosphocholine (GPC), which are key intermediates in choline phospholipid metabolism. nih.gov
¹³C-NMR , following the administration of Choline-13C2, can trace the path of the labeled carbons into these intermediates, confirming their synthesis from the administered precursor. nih.govnih.gov
By combining these techniques, researchers can elucidate complex metabolic pathways. For example, after administering [1,2-¹³C]choline, ¹³C-NMR can detect the label's incorporation into phosphocholine and phosphatidylcholine, while ³¹P-NMR quantifies the turnover of the entire phosphocholine pool. nih.gov This dual approach allows for the calculation of metabolic flux rates and the identification of key regulatory steps in the pathway. nih.gov
A major limitation of ¹³C-NMR is its relatively low sensitivity. nih.gov Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (d-DNP), overcome this challenge by increasing the polarization of ¹³C nuclei by more than 10,000 to 50,000-fold. nih.govacs.org This enormous signal enhancement allows for the real-time, non-invasive tracking of ¹³C-labeled substrates, including hyperpolarized Choline-13C2, as they are metabolized in living cells or in vivo. nih.govmdpi.com
The hyperpolarized state is transient, with a signal half-life typically in the range of 30-60 seconds, which makes it ideal for studying rapid metabolic processes in dynamic systems. ismrm.orgthno.org The technique has been successfully used to monitor the metabolic fate of various ¹³C-labeled probes, observing their conversion into downstream products in real-time. thno.org For choline, deuteration of the molecule has been shown to prolong the spin-lattice relaxation time (T₁), which extends the lifetime of the hyperpolarized signal, thereby increasing the observational window for metabolic studies. ismrm.org
Table 2: T₁ Relaxation Times of Hyperpolarized Choline Analogs This table compares the spin-lattice relaxation times (T₁) for different ¹³C positions in hyperpolarized choline and a deuterated analog. Longer T₁ values, as seen in the deuterated sample, allow the hyperpolarized signal to be observed for a longer duration.
| Compound | Carbon Position | T₁ without ¹H Decoupling (s) | T₁ with ¹H Decoupling (s) |
| [1,2-¹³C]choline chloride | C₁ | 18.2 ± 0.5 | 16.2 ± 0.3 |
| C₂ | 18.2 ± 0.5 | 16.2 ± 0.3 | |
| [1,1,2,2-D₄,1-¹³C]choline chloride | C₁ | 33.3 ± 0.9 | - |
| Data adapted from a study on hyperpolarized choline analogs. ismrm.org |
Pulsed Field Gradient (PFG) NMR is a powerful, non-invasive technique used to measure the self-diffusion coefficients of molecules. cam.ac.uk This method provides insight into the translational motion of molecules and their interactions within complex environments, such as deep eutectic solvents or biological tissues. cam.ac.ukrsc.org
PFG-NMR has been employed to study the diffusion behavior of the choline cation in various media. rsc.orgnih.govresearchgate.net These studies measure how quickly choline molecules move over a defined distance, which is influenced by factors like temperature, viscosity, and interactions with other molecules in the medium. rsc.orgnih.gov For instance, research on choline chloride-based deep eutectic solvents has shown that the self-diffusion coefficients of choline are typically in the range of 10⁻¹⁰ to 10⁻¹³ m²/s and are dependent on temperature and the nature of the hydrogen bond donor in the solvent. rsc.orgnih.gov This information is critical for understanding the microscopic transport properties of systems containing Choline-13C2 (chloride). rsc.org
Mass Spectrometry (MS) for Quantitative and Qualitative Analysis
Mass spectrometry is a highly sensitive and specific analytical technique used for the identification and quantification of molecules by measuring their mass-to-charge ratio (m/z). tru.ca When coupled with a separation technique like liquid chromatography (LC-MS), it is an indispensable tool for metabolomics and for analyzing the fate of isotopically labeled compounds like Choline-13C2 (chloride). nih.govmdpi.com
Quantitative analysis is often performed using isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled standard (e.g., Choline-13C2) is added to a sample. researchgate.net Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization effects, allowing for highly accurate quantification. buchem.com Various LC-MS/MS methods have been developed to quantify choline and its numerous metabolites in diverse biological samples. mdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), offers high mass accuracy and resolving power, making it exceptionally well-suited for stable isotope tracing studies. escholarship.org This technique can distinguish between molecules with very similar masses, which is essential for separating isotopically labeled metabolites from their unlabeled counterparts and from interfering ions. escholarship.orgresearchgate.net
In studies using Choline-13C2, LC-HRMS is used to perform two key tasks:
Metabolite Identification: By accurately measuring the mass of metabolites in a sample, HRMS can help identify the chemical formula of unknown compounds. nih.govacs.org In tracing experiments, HRMS can detect a series of labeled peaks corresponding to metabolites that have incorporated the ¹³C atoms from the Choline-13C2 precursor. nih.gov For example, an untargeted analysis of cells fed with ¹³C-choline identified 121 distinct LC-MS peaks that were labeled, revealing known phospholipid species as well as previously uncharacterized metabolic products. nih.gov
Isotope Ratio Analysis: HRMS can precisely determine the mass isotopologue distribution (MID) for a given metabolite. nih.gov The MID reveals the relative abundance of the metabolite containing zero, one, two, or more ¹³C atoms from the tracer. This distribution provides detailed information about the activity of specific metabolic pathways and is critical for accurate metabolic flux analysis. nih.gov The ability to resolve and quantify these different isotopologues allows researchers to trace the journey of the carbon atoms from Choline-13C2 through the intricate network of cellular metabolism. escholarship.org
Tandem Mass Spectrometry (MS/MS) in Metabolomic Applications for Choline Metabolites
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of metabolites within complex biological mixtures. silantes.com In the context of choline metabolism, MS/MS, often coupled with electrospray ionization (ESI), allows for the sensitive detection of choline and its various derivatives. atsjournals.org The use of stable isotope-labeled compounds, such as Choline-13C2 (chloride), is integral to these metabolomic studies. medchemexpress.com
When analyzing choline metabolites, the first stage of mass spectrometry (MS1) isolates the precursor ion of interest. For Choline-13C2, this would be the ion corresponding to its specific mass-to-charge ratio (m/z). This isolated ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are analyzed in the second stage of mass spectrometry (MS2), generating a characteristic fragmentation pattern, or "fingerprint," for the molecule. silantes.com This fragmentation pattern provides structural information that aids in the confident identification of the metabolite. For instance, the fragmentation of the protonated choline molecule typically yields major fragments at m/z 60.0779 and 58.0103. nih.gov
In metabolomic workflows, this technique enables the tracing of the 13C label from Choline-13C2 into its various metabolic products. For example, researchers have used 13C-choline tracing to map the metabolic fate of choline in different cell lines, identifying known metabolites like phosphocholine and previously uncharacterized products. nih.gov This approach allows for the elucidation of metabolic pathways and the identification of alterations in choline metabolism associated with various physiological or pathological states. nih.govnih.gov
The specificity of MS/MS is particularly advantageous as it can differentiate between various choline-containing compounds, such as free choline, phosphocholine, and glycerophosphocholine, based on their unique precursor-to-product ion transitions. creative-proteomics.com This capability is essential for detailed metabolic profiling.
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification in Biological Matrices
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving high accuracy and precision in the quantification of analytes in complex biological samples. acs.org This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. Choline-13C2 (chloride) serves as an excellent internal standard for the quantification of endogenous choline. researchgate.netckisotopes.com
The principle of IDMS involves adding a known amount of the isotopically labeled standard (e.g., Choline-13C2) to the sample at the earliest stage of sample preparation. acs.org This "spiked" sample is then processed, and the ratio of the unlabeled (endogenous) analyte to the labeled internal standard is measured by mass spectrometry. Because the labeled standard behaves identically to the endogenous analyte during extraction, purification, and ionization, any sample loss or variation in instrument response affects both compounds equally. creative-proteomics.com This allows for the correction of these potential sources of error, leading to highly accurate and reproducible quantification. nih.gov
Liquid chromatography-electrospray ionization-isotope dilution mass spectrometry (LC/ESI-IDMS) is a widely used method for the comprehensive analysis of choline and its metabolites in various matrices, including tissues, plasma, and foods. acs.orgusda.gov This technique has been shown to be superior to older methods like gas chromatography/isotope dilution mass spectrometry (GC/IDMS) as it often does not require derivatization of the compounds. acs.org
The table below illustrates typical performance data for an IDMS method for choline quantification.
| Parameter | Value | Reference |
| Intra-assay Precision (%CV) | 2.2–4.1% | researchgate.net |
| Inter-assay Precision (%CV) | < 1–6.5% | researchgate.net |
| Accuracy (Recovery) | 90-115% | nih.gov |
This table presents example data and may not be specific to Choline-13C2 (chloride) but is representative of IDMS performance for choline analysis.
Chromatographic Separation Techniques Coupled with Isotopic Detection
The coupling of chromatographic separation with mass spectrometric detection provides a robust platform for the analysis of Choline-13C2 (chloride) and its metabolites. The chromatography step separates the complex mixture of molecules in a biological sample before they enter the mass spectrometer, reducing ion suppression and allowing for more accurate identification and quantification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics due to its high sensitivity, specificity, and applicability to a wide range of non-volatile and thermally labile compounds, such as choline and its derivatives. silantes.comnih.gov In LC-MS analysis of choline metabolites, a liquid chromatograph separates the compounds based on their physicochemical properties (e.g., polarity, size) before they are introduced into the mass spectrometer for detection. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like choline, phosphocholine, and betaine (B1666868). nih.govplos.org HILIC-LC-MS/MS methods have been developed to simultaneously quantify multiple aqueous choline-related compounds and even phospholipids (B1166683) in a single analytical run. nih.gov
When Choline-13C2 (chloride) is used as an internal standard, it co-elutes with the endogenous, unlabeled choline. chromforum.org The mass spectrometer can then distinguish between the two based on their different mass-to-charge ratios. This allows for the application of isotope dilution principles for accurate quantification. The use of 13C-labeled standards is often preferred over deuterated standards as they tend to have less of a chromatographic shift, meaning they co-elute more perfectly with the analyte. chromforum.org
The power of LC-MS in metabolite profiling is demonstrated in studies where researchers use stable isotope tracers like 13C-choline to follow its metabolic fate. nih.govnih.gov By analyzing the mass isotopomer distributions of various metabolites, it is possible to trace the incorporation of the 13C atoms from choline into downstream products, providing a dynamic view of the metabolic network. nih.gov
Below is an example of a typical LC-MS/MS setup for choline metabolite analysis.
| Component | Specification | Reference |
| LC Column | HILIC (e.g., Ascentis Express HILIC, 150x2.1 mm, 2.7 µm) | plos.org |
| Mobile Phase A | Acetonitrile | plos.org |
| Mobile Phase B | 10 mM ammonium (B1175870) formate (B1220265) in water (pH 3.0) | plos.org |
| MS Detection | Electrospray Ionization (ESI) in positive ion mode | mdpi.com |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
This table provides a general example of an LC-MS/MS method and specific parameters can vary.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Choline Derivatives
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique used in metabolomics, particularly for the analysis of small, volatile, and thermally stable compounds. silantes.com Since choline and many of its metabolites are non-volatile salts, they require a chemical derivatization step to convert them into volatile forms suitable for GC analysis. sigmaaldrich.comnih.gov
The derivatization process typically involves converting the hydroxyl group of choline into a less polar and more volatile ester, or demethylating the compound. nih.gov For example, choline can be converted to its propionyl ester and then demethylated with sodium benzenethiolate (B8638828) to create a volatile derivative. nih.gov Another common approach is trimethylsilylation (TMS), which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) group. hmdb.ca
Once derivatized, the sample is injected into the gas chromatograph, where the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. silantes.com The resulting mass spectrum provides a fragmentation pattern that can be used for identification by comparing it to spectral libraries.
Applications of Choline 13c2 Chloride in Mechanistic Biochemical Research
Elucidation of Choline (B1196258) Metabolic Pathways and Flux in Model Biological Systems
The use of Choline-13C2 (chloride) as a tracer enables precise tracking of choline's incorporation into various downstream metabolites. By introducing the labeled compound into cell cultures or model organisms, scientists can monitor the appearance of the 13C label in different molecular species over time, providing a dynamic map of choline metabolism.
Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic membranes and is synthesized primarily through the cytidine diphosphate (CDP)-choline pathway, also known as the Kennedy pathway. nih.gov Choline-13C2 (chloride) is a powerful tool for dissecting the kinetics of this pathway. When cells are supplied with Choline-13C2, the label is incorporated into the choline headgroup of newly synthesized PC.
Studies utilizing universally 13C-labeled PC have demonstrated the ability to trace the remodeling of surfactant lipids in the lung, a process where fatty acid chains on the PC molecule are swapped out. scienceopen.com A similar approach with Choline-13C2 allows for specific tracking of the choline headgroup, providing complementary information on the synthesis and degradation of the entire phospholipid molecule.
Table 1: Example Data on Labeled Choline Incorporation into Phospholipids (B1166683) This table is illustrative, based on findings from stable isotope tracing studies.
| Time Point | % of Total Choline Pool as 13C2-Choline | % of Total PC Pool as 13C2-PC |
| 1 hour | 85% | 5% |
| 6 hours | 40% | 25% |
| 24 hours | 10% | 60% |
Acetylcholine (B1216132) (ACh) is a critical neurotransmitter synthesized from choline and acetyl coenzyme A by the enzyme choline acetyltransferase (ChAT). nih.gov The availability of choline in the nerve terminal is the rate-limiting step for ACh synthesis and is highly dependent on uptake from the extracellular space. nih.govcaldic.com
Using Choline-13C2 (chloride) allows for direct measurement of the rate of ACh synthesis. Following administration of the tracer, newly synthesized 13C2-ACh can be distinguished from the pre-existing unlabeled pool. This has been instrumental in understanding the compartmentalization of ACh metabolism. For instance, studies using radiolabeled choline have shown that ACh synthesis is spatially segregated within neurons. Distal axons, which take up choline via a high-affinity transporter, are the primary sites of ACh production, whereas choline taken up by the cell body is predominantly directed towards phosphatidylcholine synthesis. nih.gov
The rate of choline uptake by distal axons can be more than tenfold greater than that of cell bodies, highlighting the specialization of different neuronal compartments. nih.gov By applying Choline-13C2, researchers can precisely quantify the kinetics of ACh synthesis and turnover in these specific compartments and assess how they are affected by neuronal activity or pharmacological agents.
Table 2: Compartmentalization of Choline Metabolism in Neurons This table is based on findings from labeled choline experiments in cultured sympathetic neurons. nih.gov
| Neuronal Compartment | Primary Metabolic Fate of Labeled Choline | Relative Rate of Choline Uptake |
| Cell Bodies/Proximal Axons | Phosphatidylcholine (PC) Synthesis | Low (1.6 ± 0.8 nmol/5 min/mg protein) |
| Distal Axons/Terminals | Acetylcholine (ACh) Synthesis | High (15.3 ± 4.4 nmol/5 min/mg protein) |
In the liver and kidneys, choline can be irreversibly oxidized in the mitochondria to form betaine (B1666868). nih.gov This reaction is catalyzed by choline dehydrogenase (CHDH). nih.gov Betaine is a critical osmolyte and, more importantly, a methyl donor in the one-carbon metabolic network. nih.govresearchgate.net It donates a methyl group to homocysteine to form methionine, a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT). nih.govresearchgate.net This pathway is interconnected with folate metabolism, which provides an alternative route for homocysteine remethylation. nih.gov
Tracing studies with 13C-labeled choline have directly visualized the synthesis of betaine from choline. nih.gov Interestingly, this research revealed that while normal cells may not readily perform this conversion, some tumor-derived cells exhibit significant betaine synthesis, a phenomenon correlated with the expression of the CHDH enzyme. nih.gov The use of Choline-13C2 (chloride) enables researchers to quantify the flux through this pathway and understand how it is regulated in different cell types and disease states, such as metabolic syndrome, where the balance between choline and betaine is often disrupted. nih.gov
Besides PC, choline is a structural component of other important lipids, notably sphingomyelin (SM). nih.govnih.gov Sphingomyelin is a key constituent of cell membranes, particularly the plasma membrane and myelin sheath. It can be synthesized from PC, where the phosphocholine (B91661) headgroup is transferred from PC to ceramide.
By using Choline-13C2 (chloride), the 13C2-labeled phosphocholine headgroup can be traced from its initial incorporation into the PC pool to its subsequent transfer to the SM pool. This allows for the detailed kinetic analysis of the interplay between PC and SM metabolism. Such studies are crucial for understanding membrane biology and the pathological processes associated with aberrant lipid metabolism. Untargeted metabolomic analyses using 13C-choline have successfully identified a wide array of choline-containing metabolites, including various phospholipid species, demonstrating the utility of this approach in mapping complex metabolic networks. nih.gov
Investigation of Choline Transport and Cellular Compartmentalization
As a charged molecule, choline cannot diffuse freely across cell membranes and relies on specific protein transporters. nih.gov Choline-13C2 (chloride) serves as an excellent substrate for studying the activity and kinetics of these transporters.
Several distinct choline transport systems have been identified in mammalian cells. The high-affinity choline transporter (CHT1) is primarily found in neurons and is crucial for providing the choline needed for acetylcholine synthesis. caldic.comnih.gov The choline transporter-like (CTL) family, including CTL1, are more ubiquitously expressed and exhibit intermediate affinity for choline. nih.gov These transporters are involved in supplying choline for phospholipid and betaine synthesis. nih.govnih.gov
Kinetic parameters such as the Michaelis constant (Km), which reflects the transporter's affinity for its substrate, and the maximum velocity (Vmax), which indicates the maximum rate of transport, can be determined using Choline-13C2. In these experiments, cells are incubated with a fixed amount of labeled choline and varying concentrations of unlabeled choline. The rate of 13C2-choline uptake is then measured by mass spectrometry. This technique allows for a precise determination of transport kinetics in different cell types or in response to various stimuli, and has been used to characterize CTL1 as an Na+-independent, intermediate-affinity choline transporter. nih.gov
Table 3: Kinetic Properties of Choline Transporters This table presents representative kinetic values for major choline transport systems.
| Transporter | Typical Location | Affinity for Choline | Function |
| CHT1 | Neuronal presynaptic terminals | High (Km in low µM range) | Acetylcholine synthesis |
| CTL1 | Ubiquitous (plasma membrane, mitochondria) | Intermediate (Km in low-mid µM range) | Phospholipid & betaine synthesis |
Intracellular Trafficking and Organelle-Specific Choline Dynamics
The study of how choline and its metabolites are transported within and between cellular organelles is crucial for understanding fundamental processes like membrane biosynthesis, cell signaling, and neurotransmission. Choline-13C2 (chloride) provides a non-radioactive and highly specific tracer for these investigations. By introducing this labeled compound to cells, researchers can follow its journey and incorporation into various biomolecules using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
When cells are cultured with Choline-13C2 (chloride), the labeled choline is taken up by specific transporters and enters the cellular metabolic network. nih.govbiorxiv.org Its primary fate is often phosphorylation by choline kinase to form phosphocholine, which is then converted to CDP-choline and ultimately incorporated into phosphatidylcholine (PC), a major component of cellular membranes. By isolating different organelles (e.g., endoplasmic reticulum, mitochondria, Golgi apparatus) and analyzing their lipid content, the rate of incorporation and turnover of ¹³C-labeled PC can be determined, providing insights into organelle-specific lipid synthesis and trafficking.
Mass spectrometry-based imaging techniques can further visualize the spatial distribution of ¹³C-labeled choline metabolites within tissues and even single cells, offering a dynamic view of their transport and localization. nih.gov This approach allows for the investigation of how various physiological or pathological conditions affect choline metabolism and distribution within the cellular landscape.
Table 1: Techniques for Tracing Intracellular Choline-13C2 Dynamics
| Technique | Information Obtained | Key Advantages |
| Mass Spectrometry (MS) | Quantification of ¹³C-labeled metabolites in isolated organelles. | High sensitivity and specificity for identifying and quantifying labeled molecules. |
| Mass Spectrometry Imaging (MSI) | Spatial distribution of ¹³C-labeled choline and its metabolites within tissues and cells. | Provides spatial context to metabolic processes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In vivo monitoring of the conversion of ¹³C-choline to its metabolites in real-time. | Non-invasive and provides structural information about the labeled molecules. |
Enzymatic Reaction Mechanism Studies Utilizing Isotopic Tracers
The substitution of ¹²C with ¹³C in a molecule can subtly affect the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). Measuring these effects provides invaluable information about the transition state of an enzymatic reaction and helps to elucidate its mechanism.
Choline-13C2 (chloride) is an ideal substrate for studying the mechanisms of enzymes that act upon the choline backbone, such as choline acetyltransferase (ChAT) and choline kinase. By comparing the reaction rates of the unlabeled (¹²C) and labeled (¹³C) choline, researchers can determine the ¹³C-KIE. A significant KIE (a value other than unity) indicates that the bond to the labeled carbon is being broken or formed in the rate-determining step of the reaction.
For instance, in the reaction catalyzed by choline acetyltransferase, which synthesizes acetylcholine from choline and acetyl-CoA, a ¹³C-KIE at the C1 or C2 position of choline could help to elucidate the precise nature of the transition state during the acetyl group transfer. researchgate.netharvard.edu While studies have utilized isotope exchange methods to investigate the kinetic mechanism of ChAT, the specific application of Choline-13C2 for KIE analysis offers a more direct probe of the bond-altering steps. researchgate.net Modern sensitive NMR techniques can be used to measure ¹³C KIEs at natural abundance, and these methods could be readily adapted for use with specifically labeled substrates like Choline-13C2 (chloride) to gain even more precise mechanistic insights. harvard.edunih.gov
While choline itself is not chiral, enzymes that metabolize it can exhibit stereospecificity, and the subsequent products may be chiral. Isotopic labeling with ¹³C can be a powerful tool for tracing the stereochemical course of a reaction. Although direct studies utilizing Choline-13C2 (chloride) for this purpose are not extensively documented, the principles of using ¹³C-labeled substrates in stereochemical analysis are well-established. researchgate.net
For example, if an enzyme were to catalyze a reaction that introduces a new chiral center involving one of the labeled carbons of Choline-13C2, the stereochemical outcome could be determined by analyzing the resulting product using techniques like NMR spectroscopy. The coupling patterns between the ¹³C-labeled carbons and adjacent protons can provide information about the stereochemistry of the product. This approach can help to understand the three-dimensional arrangement of the substrate in the enzyme's active site and the mechanism of the enzymatic transformation.
Contributions to Studies of Non-Biological Chemical Systems
The utility of Choline-13C2 (chloride) extends beyond biochemical research into the realm of materials science and green chemistry, particularly in the study of deep eutectic solvents and their applications.
Deep eutectic solvents (DESs) are a class of ionic liquids formed by mixing a quaternary ammonium (B1175870) salt, such as choline chloride, with a hydrogen bond donor (HBD). These solvents have unique properties and are being explored as green alternatives to traditional organic solvents. Understanding the molecular interactions and dynamics within DESs is crucial for optimizing their performance.
Choline-13C2 (chloride) is an excellent probe for studying the structure and dynamics of choline-based DESs using NMR spectroscopy. nih.govosti.gov By selectively labeling the choline cation, researchers can use ¹³C NMR to investigate its local environment, interactions with the HBD, and mobility within the solvent mixture. Pulsed-field gradient (PFG) NMR techniques, in conjunction with ¹³C-labeling, can be used to measure the self-diffusion coefficient of the choline cation, providing insights into the transport properties of the DES. globalnmr.orgresearchgate.net This information is vital for applications of DESs in areas such as electrochemistry, materials synthesis, and catalysis.
Table 2: NMR Techniques for Studying Choline-13C2 in DESs
| NMR Technique | Information Obtained |
| ¹³C NMR Spectroscopy | Local environment and interactions of the choline cation. |
| Pulsed-Field Gradient (PFG) NMR | Self-diffusion coefficient of the choline cation. |
| Nuclear Overhauser Effect Spectroscopy (NOESY) | Spatial proximity and interactions between choline and the hydrogen bond donor. |
Choline chloride is increasingly being used as a catalyst or a component of the reaction medium in green chemical synthesis. Its biodegradability and low toxicity make it an attractive alternative to conventional, often hazardous, catalysts and solvents. While the use of unlabeled choline chloride is common, Choline-13C2 (chloride) can play a crucial role in elucidating the reaction mechanisms in these green chemical processes.
By using ¹³C-labeled choline chloride, chemists can track the involvement of the choline cation in the catalytic cycle. For example, in reactions where choline chloride acts as a catalyst, ¹³C NMR spectroscopy can be used to identify any intermediate species involving the choline moiety. This can help to determine whether choline is directly involved in bond-forming or bond-breaking steps or if it plays a more structural role in the catalytic system. Understanding these mechanisms is key to designing more efficient and selective green chemical transformations.
Advanced Methodological Frameworks Employing Choline 13c2 Chloride
Isotope Tracing in In Vitro Cellular and Organoid Models
Isotope tracing with stable isotopes like 13C is a fundamental technique for tracking the metabolic fate of specific molecules. rsc.org Choline-13C2 (chloride), with its two carbon-13 atoms, allows researchers to follow the choline (B1196258) molecule through various metabolic pathways.
Application in Various Cell Culture Systems for Metabolic Flux Analysis
Choline-13C2 (chloride) is utilized in a variety of cell culture systems to probe metabolic activities. medchemexpress.com When introduced into a cell culture medium, cells take up the labeled choline and incorporate it into different metabolites. nih.gov Techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) are then used to detect and quantify the 13C-labeled products. nih.gov This allows for the qualitative and quantitative assessment of pathways involving choline.
For instance, studies have used 13C-labeled choline to trace its conversion into key cellular components. In one study, 13C3-Choline Chloride was added to the culture medium of both normal and tumor-forming epithelial cells. nih.gov Untargeted LC-HRMS analysis revealed 121 metabolites that were labeled with 13C, indicating they were derived from choline. nih.gov The majority of these (74%) were labeled with 13C3, signifying the incorporation of the intact choline head group into various phospholipid species. nih.gov However, the detection of metabolites with 13C1 and 13C2 mass isotopomers pointed to further metabolic processing of the choline molecule. nih.gov
The choice of which carbon atoms to label in a tracer molecule is crucial for the information that can be gained from an experiment. nih.gov For example, using [1,2-13C2]glucose can help determine the reversibility of reactions in the upper glycolysis pathway. nih.gov Similarly, the specific labeling in Choline-13C2 (chloride) provides distinct advantages for tracing specific metabolic routes.
Utilization in Organoid Models for Complex Tissue Metabolism Investigations
Organoid models, which are three-dimensional cell cultures that mimic the structure and function of an organ, offer a more physiologically relevant system for studying metabolism compared to traditional 2D cell cultures. frontiersin.org These models can preserve the metabolic adaptations seen in tumors and allow for the investigation of metabolic reprogramming in a context that more closely resembles the in vivo microenvironment. frontiersin.org
Quantitative 13C-Metabolic Flux Analysis (MFA) Methodologies
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. frontiersin.org 13C-MFA, which utilizes 13C-labeled substrates like Choline-13C2 (chloride), is considered one of the most informative methods for studying the central metabolism of biological systems. rsc.orgresearchgate.net The core principle of 13C-MFA is to measure the distribution of 13C isotopes in cellular metabolites and use this information, in conjunction with a stoichiometric model of metabolism, to calculate the fluxes through the metabolic network. nih.gov
Computational Reconstruction of Metabolic Networks and Stoichiometric Models
A prerequisite for any 13C-MFA study is a well-defined metabolic network model. ethz.ch This model is a computational representation of the biochemical reactions occurring within a cell, including the stoichiometry of each reaction. researchgate.net The reconstruction of these models is often a complex, and historically manual, process. ethz.ch However, advancements in computational biology have led to the development of methods to automate this process. ethz.ch
These models serve as the framework for interpreting the data from 13C-labeling experiments. The model defines the possible pathways that a labeled atom from a tracer like Choline-13C2 (chloride) can take. An atom-level computational analysis of a large human metabolic network model, for instance, can predict the distribution of 13C isotopes throughout the metabolome under specific labeling conditions. nih.gov
Development and Application of Algorithms and Software for 13C-MFA Data Interpretation
The calculation of metabolic fluxes from 13C labeling data is a computationally intensive task that requires specialized algorithms and software. d-nb.info The development of the Elementary Metabolite Unit (EMU) framework was a significant breakthrough, enabling the efficient simulation of isotopic labeling in complex biochemical networks. d-nb.info This framework has been integrated into user-friendly software packages, making 13C-MFA more accessible to the broader research community. d-nb.info
These software tools take the measured mass isotopomer distributions of metabolites (obtained from techniques like GC-MS or LC-MS) and the stoichiometric model as input. They then use optimization algorithms to find the set of metabolic fluxes that best explains the observed labeling patterns. nih.gov The output is a quantitative map of cellular metabolism, providing flux values for the reactions in the network. nih.gov
Determination of Steady-State and Non-Steady-State Metabolic Fluxes
13C-MFA can be performed under two different assumptions regarding the metabolic state of the cells: isotopic steady-state or non-steady-state.
Steady-State Metabolic Flux Analysis (SS-MFA) assumes that the metabolic fluxes are constant and that the isotopic labeling of metabolites has reached a steady state, meaning it is no longer changing over time. frontiersin.orgnih.gov This is typically achieved after a prolonged period of cell culture with the labeled substrate. researchgate.net The flux distribution is then calculated based on the stable isotopic labeling patterns of the metabolites. frontiersin.org
Non-Steady-State Metabolic Flux Analysis (INST-MFA) , also known as isotopically nonstationary MFA, is applied to systems where the metabolic fluxes are constant, but the isotopic labeling is still changing over time. frontiersin.org This approach requires measuring the labeling patterns at multiple time points during the early phase of the labeling experiment. researchgate.net The rate of change in the labeling of different metabolites provides information about the underlying metabolic fluxes. researchgate.net
The choice between these two approaches depends on the specific biological system and the experimental goals. For example, in rapidly proliferating cells, isotopic steady state can often be reached within a few hours. nih.gov However, in systems with slow-growing cells or large metabolite pools, INST-MFA may be a more practical approach.
Integration with Other 'Omics' Data for Systems Biology Approaches
The pursuit of a holistic understanding of complex biological systems has necessitated a shift from isolated analyses to integrative, multi-omics approaches. mdc-berlin.denih.gov Stable isotope tracing with molecules like Choline-13C2 (chloride) provides critical data on metabolic dynamics—or the fluxome—which, when combined with other 'omics' layers such as genomics, transcriptomics, and proteomics, enables a more comprehensive systems biology perspective. nih.govnih.gov This integration allows researchers to connect genetic predispositions and gene expression patterns with functional metabolic outputs, revealing the underlying mechanisms of cellular states in both health and disease. mdc-berlin.de
The fundamental principle involves using Choline-13C2 to trace the flow of carbon atoms through specific metabolic pathways. creative-proteomics.com This reveals the activity and rate (flux) of choline metabolism. This dynamic information can then be correlated with static and dynamic data from other omics platforms to build a more complete picture of cellular regulation.
Integration with Genomics
Combining metabolomics data from Choline-13C2 tracing with genomics provides a powerful method for linking genetic variants to metabolic function. Genome-Wide Association Studies (GWAS) can identify statistical correlations between specific gene loci and the circulating levels of choline and its derivatives, but functional validation is required to establish causality. nih.govnih.govunar.ac.id
A notable example of this integration is the identification of the Feline Leukemia Virus Subgroup C Cellular Receptor 1 (FLVCR1) as a crucial choline transporter in mammals. biorxiv.org Researchers initially used a GWAS of plasma metabolites, which revealed a connection between the FLVCR1 gene and levels of phosphocholine (B91661) and phosphatidylcholine. biorxiv.org To validate this finding, they employed genetic techniques (CRISPR-based knockout of FLVCR1) and then performed stable isotope tracing using [1,2-¹³C₂]Choline. The tracing experiments demonstrated that cells lacking a functional FLVCR1 gene had a significantly impaired ability to import choline and incorporate it into downstream metabolites like betaine (B1666868) and phosphocholine. biorxiv.orgnih.gov This multi-omics approach definitively linked a specific gene to a critical function in choline metabolism.
Table 1: Research Findings from Integrated Genomics and Choline-13C2 Metabolomics
| 'Omics' Layer | Finding/Technique | Result | Integrated Insight | Reference |
| Genomics | Genome-Wide Association Study (GWAS) & CRISPR Gene Knockout | Identified FLVCR1 gene association with phosphocholine levels. Created FLVCR1-knockout cells. | A specific gene is statistically linked to choline metabolite levels. | biorxiv.org |
| Metabolomics | [1,2-¹³C₂]Choline Isotope Tracing | FLVCR1-knockout cells showed significantly reduced uptake of labeled choline and reduced synthesis of labeled betaine and phosphocholine. | Loss of the FLVCR1 gene causes a functional block in choline import and metabolism. | biorxiv.orgnih.gov |
| Proteomics | Quantitative Mitochondrial Proteomics | In choline-deprived conditions, FLVCR1-knockout cells showed downregulation of numerous mitochondrial proteins. | The inability to transport choline due to FLVCR1 loss leads to broad mitochondrial dysfunction. | biorxiv.org |
| Systems Biology | Integrated Analysis | FLVCR1 is an essential transporter for choline, and its dysfunction disrupts cellular energy and metabolic homeostasis. | biorxiv.org |
Integration with Transcriptomics
The integration of Choline-13C2 tracing with transcriptomics (the study of gene expression) allows scientists to connect changes in metabolic fluxes with the expression levels of the genes encoding the enzymes that control these pathways. nih.gov This is particularly valuable in cancer research, where metabolic reprogramming is a known hallmark. aacrjournals.orgaacrjournals.org
Studies in breast cancer have effectively used this integrated approach. Researchers observed that breast cancer cells exhibit a distinct choline metabolic profile compared to normal mammary epithelial cells, characterized by significantly higher levels of phosphocholine. aacrjournals.org By using [1,2-¹³C]choline tracing, they confirmed that this was due to an increased metabolic flux from choline to phosphocholine. aacrjournals.orgdrugbank.com To uncover the molecular basis for this change, they performed microarray gene expression analysis on the same cells. The transcriptomic data revealed that the expression of the gene for choline kinase (CHKA), the enzyme that phosphorylates choline to phosphocholine, was significantly upregulated in the cancer cells. aacrjournals.org This combined analysis provided strong evidence that the overexpression of the CHKA gene is a key driver of the aberrant choline metabolism observed in breast cancer. aacrjournals.orguio.no
Table 2: Research Findings from Integrated Transcriptomics and Choline-13C2 Metabolomics in Breast Cancer
| Cell Type | Transcriptomic Finding (Microarray) | Metabolomic Finding ([1,2-¹³C]choline Tracing) | Integrated Insight | Reference |
| Normal Mammary Epithelial Cells (HMEC) | Low expression of Choline Kinase (CHKA) and Phospholipase C (PLCB) genes. | Low cellular levels and flux from choline to phosphocholine. | Baseline choline metabolism is maintained by balanced enzymatic gene expression. | aacrjournals.org |
| Breast Cancer Cells | Increased expression of CHKA and PLCB genes. | Significantly increased phosphocholine levels and metabolic flux from choline to phosphocholine. | Overexpression of key metabolic enzymes drives the high phosphocholine phenotype characteristic of breast cancer. | aacrjournals.org |
This integrated systems biology approach, linking dynamic metabolic data from Choline-13C2 (chloride) with genomic and transcriptomic information, provides a much deeper and more mechanistic understanding of biological processes. It allows researchers to move beyond simple correlation to establish causal links between genes, their expression, and the functional metabolic state of the cell.
Emerging Research Directions and Future Perspectives
Development of Novel Isotopic Labeling Strategies and Chemoenzymatic Syntheses
The synthesis and application of isotopically labeled molecules are central to modern metabolic research. For choline (B1196258), researchers are actively developing more sophisticated labeling strategies to gain deeper insights into its metabolic fate.
Novel Isotopic Labeling:
Beyond simple carbon-13 labeling, scientists are exploring dual-labeling and the use of other stable isotopes like deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N). For instance, deuterated choline analogs, such as ¹⁸F-D4-choline, have been developed to reduce in vivo oxidation to betaine (B1666868), thereby improving the sensitivity of detecting choline metabolism. nih.gov This is based on the deuterium isotope effect, where the substitution of hydrogen with deuterium slows down enzymatic reactions. nih.gov Studies have shown that full deuteration is more effective than partial deuteration in this regard. nih.gov
Another innovative approach involves the strategic placement of labels on different parts of the choline molecule. For example, labeling the ethanolamine (B43304) backbone and the acyl chains of phospholipids (B1166683) with different isotopes allows for the discrimination between the remodeling pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway in phospholipid metabolism. rsc.org This dual-labeling strategy provides a more detailed picture of how choline-containing lipids are synthesized and modified within the cell. rsc.org
Chemoenzymatic Syntheses:
Chemoenzymatic synthesis combines the efficiency and scalability of chemical synthesis with the high specificity of enzymatic reactions. This hybrid approach is being increasingly used to produce complex isotopically labeled molecules that are difficult to synthesize by purely chemical or biological means. researchgate.netrsc.org One-pot multienzyme (OPME) systems, which use a cocktail of enzymes to carry out multiple reaction steps in a single vessel, are particularly promising for the efficient synthesis of labeled compounds. rsc.org These methods are not only efficient but also allow for the creation of a diverse range of labeled products by using enzymes with broad substrate specificity. rsc.org
| Labeling Strategy | Rationale | Key Findings |
| Deuteration (e.g., ¹⁸F-D4-choline) | Reduce in vivo oxidation to betaine, increasing tracer stability and sensitivity. nih.gov | Significantly reduced oxidation and increased labeled phosphocholine (B91661) levels compared to non-deuterated counterparts. nih.gov |
| Dual Isotopic Labeling (e.g., ¹⁵N and ¹³C) | Discriminate between different metabolic pathways (e.g., remodeling vs. de novo synthesis of phospholipids). rsc.org | Enables detailed analysis of phospholipid remodeling and metabolic flux. rsc.org |
| Positional Labeling | Trace specific atoms through metabolic conversions. | Allows for precise tracking of metabolic fates of different parts of the choline molecule. |
Advancements in Spectroscopic and Imaging Modalities for 13C-Choline Detection and Localization
The ability to detect and localize ¹³C-labeled choline in vivo is crucial for understanding its role in physiological and pathological processes. Significant advancements in spectroscopic and imaging techniques are making this possible with unprecedented sensitivity and resolution.
Magnetic Resonance Spectroscopy (MRS):
Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that can detect and quantify metabolites in living tissues. nih.gov ¹³C MRS, in particular, is a powerful tool for studying metabolic pathways. nih.gov However, the low natural abundance and low gyromagnetic ratio of ¹³C result in low sensitivity. nih.gov
A groundbreaking technique to overcome this limitation is hyperpolarization , specifically through dynamic nuclear polarization (DNP). DNP can increase the ¹³C signal by over 10,000-fold, enabling real-time imaging of metabolic processes. researchgate.net Studies using hyperpolarized [1-¹³C]pyruvate have already demonstrated the clinical potential of this technology in cancer imaging. researchgate.net Researchers are now exploring the use of hyperpolarized ¹³C-choline to monitor choline metabolism in vivo with high sensitivity. researchgate.netmdpi.com
Deuterium Metabolic Imaging (DMI):
Another emerging technique is Deuterium Metabolic Imaging (DMI), which tracks the fate of deuterated substrates. mdpi.com DMI offers several advantages, including simplicity of application compared to PET and hyperpolarization MR. mdpi.com The use of [²H₉]choline in DMI provides a dynamic view of choline uptake and metabolism. mdpi.com
Mass Spectrometry Imaging (MSI):
Mass Spectrometry Imaging (MSI) is a powerful technique that can map the spatial distribution of hundreds of molecules in a tissue section without the need for labels. When combined with stable isotope tracers like ¹³C-choline, MSI can provide detailed information about the localization of choline and its metabolites within specific cellular populations in a heterogeneous tissue sample.
| Imaging Modality | Principle | Advantages for ¹³C-Choline Detection |
| Hyperpolarized ¹³C MRS | Dynamic Nuclear Polarization (DNP) dramatically increases the ¹³C signal. researchgate.net | Enables real-time, in vivo imaging of choline metabolism with very high sensitivity. nih.govresearchgate.net |
| Deuterium Metabolic Imaging (DMI) | Tracks the metabolic fate of deuterated choline analogs. mdpi.com | Offers a simpler and potentially more accessible method for dynamic choline imaging compared to other techniques. mdpi.com |
| Mass Spectrometry Imaging (MSI) with ¹³C-Choline | Maps the spatial distribution of molecules in tissue sections. | Provides high-resolution localization of ¹³C-labeled choline and its metabolites within complex tissues. |
Exploration of Uncharted Metabolic Intersections and Regulatory Networks Involving Choline
Choline metabolism is intricately connected with numerous other metabolic pathways, and researchers are continually uncovering new intersections and regulatory networks. nih.govplos.org
Intersections with One-Carbon Metabolism:
Choline is a key player in one-carbon metabolism through its oxidation to betaine, which serves as a methyl donor for the remethylation of homocysteine to methionine. plos.org Perturbations in choline metabolism can therefore have a significant impact on the availability of methyl groups for a wide range of biological processes, including DNA and protein methylation. rutgers.edu Studies using ¹³C-labeled tracers are helping to quantify the flux through these intersecting pathways and understand how they are regulated. nih.gov Recent research has even identified de novo synthesis of choline by the gut microbiome, highlighting a previously underappreciated role of gut microorganisms in host choline homeostasis. nih.gov
Links to Lipid and Energy Metabolism:
Choline is essential for the synthesis of phosphatidylcholine, a major component of cell membranes and a key molecule in the transport of lipids. nih.gov Dysregulation of choline metabolism has been linked to conditions like non-alcoholic fatty liver disease (NAFLD). nih.gov Isotope tracing studies can elucidate how choline metabolism influences hepatic lipid homeostasis and intersects with energy metabolism pathways. nih.govplos.org
Regulatory Networks:
The expression of genes involved in choline metabolism is tightly regulated. plos.org For example, studies in bovine neonatal hepatocytes have shown that choline and methionine differentially regulate the expression of key enzymes in methyl group transfer and lipid metabolism. plos.org Understanding these regulatory networks is crucial for developing strategies to modulate choline metabolism for therapeutic benefit.
| Metabolic Intersection | Key Enzymes/Pathways | Significance |
| One-Carbon Metabolism | Betaine-homocysteine S-methyltransferase (BHMT), Methionine Synthase (MTR) plos.org | Impacts DNA methylation, nucleotide synthesis, and redox balance. rutgers.edu |
| Lipid Metabolism | Phosphatidylethanolamine N-methyltransferase (PEMT), Choline Kinase (CHK) plos.orgnih.gov | Essential for membrane integrity, lipoprotein secretion, and lipid signaling. nih.gov |
| Energy Metabolism | Integration with pathways of glucose and fatty acid oxidation. nih.gov | Choline status can influence overall cellular energy balance. |
Engineering Biological Systems for Enhanced Choline-Related Processes and Production of Derivatives
Metabolic engineering offers exciting possibilities for enhancing the production of choline and its derivatives in various biological systems.
Enhanced Choline Production in Plants:
Researchers have successfully engineered tobacco plants to overexpress phosphoethanolamine N-methyltransferase (PEAMT), the key enzyme in the plant choline synthesis pathway. pnas.org This resulted in a significant increase in the accumulation of free choline. pnas.org Such strategies could be used to enhance the nutritional value of crops and improve their tolerance to environmental stresses like drought and salinity, as choline is a precursor to the osmoprotectant glycine (B1666218) betaine. pnas.org
Microbial Production of Choline and its Derivatives:
Microorganisms like yeast and bacteria are being genetically engineered to produce choline and related compounds through fermentation. google.com This biosynthetic approach offers a potentially more sustainable and cost-effective alternative to current chemical synthesis methods. google.com Engineered strains can be designed to produce not only choline but also valuable intermediates like ethanolamine, phosphoethanolamine, and phosphocholine. google.com
Production of Novel Choline Derivatives:
The tools of synthetic biology can also be used to create novel choline derivatives with specific properties. For example, choline-based ionic liquids are being developed for applications in drug delivery and bioelectronics. researchgate.net Immobilized choline derivatives are also being explored as catalysts for industrial processes, such as the production of glycerophosphocholine. nih.gov
| Engineered System | Target Process/Product | Potential Applications |
| Transgenic Plants | Enhanced choline and glycine betaine synthesis. pnas.org | Improved crop nutritional value and stress tolerance. pnas.org |
| Engineered Microorganisms | Biosynthesis of choline, ethanolamine, and phosphocholine. google.com | Sustainable and cost-effective production of nutritional supplements and chemical intermediates. google.com |
| Biocatalytic Systems | Synthesis of novel choline derivatives (e.g., ionic liquids, immobilized catalysts). researchgate.netnih.gov | Drug delivery, bioelectronics, industrial catalysis. researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. How can researchers verify the isotopic purity and structural integrity of synthesized Choline-13C₂ (chloride)?
- Methodological Answer: Isotopic purity can be confirmed via high-resolution mass spectrometry (HRMS) by comparing the observed exact mass (e.g., 437.166 g/mol for related compounds) with theoretical values . Structural integrity is validated using nuclear magnetic resonance (NMR) spectroscopy, focusing on ¹³C isotopic splitting patterns in the ¹H-NMR spectrum. For reproducibility, experimental protocols must detail synthesis conditions (e.g., reagent ratios, reaction time) to align with journal requirements for replication .
Q. What analytical techniques are critical for distinguishing Choline-13C₂ (chloride) from unlabeled choline chloride or other analogs?
- Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with selective ion monitoring (SIM) can differentiate isotopic variants by their unique mass-to-charge ratios. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups, while elemental analysis confirms ¹³C enrichment (e.g., C% = 38.45 for unlabeled choline vs. adjusted values for ¹³C₂ labeling) . Data must be presented in tables with error margins to ensure transparency .
Q. How should researchers address solubility challenges when using Choline-13C₂ (chloride) in aqueous vs. non-polar experimental systems?
- Methodological Answer: Pre-experiment solubility tests in target solvents (e.g., water, DMSO) should quantify solubility limits via gravimetric analysis. For non-polar systems, consider using green solvents like deep eutectic solvents (DESs), which enhance solubility while maintaining biocompatibility . Document solvent preparation steps and temperature controls to meet reproducibility standards .
Q. What are the best practices for storing Choline-13C₂ (chloride) to ensure long-term stability in laboratory settings?
- Methodological Answer: Store the compound in airtight, light-resistant containers at –20°C to prevent hydrolysis. Periodically assess stability via HPLC-UV analysis to detect degradation products (e.g., trimethylamine). Include storage conditions in the "Materials and Methods" section to aid replication .
Advanced Research Questions
Q. How can Choline-13C₂ (chloride) be integrated into metabolic flux analysis (MFA) to study choline uptake in neurodegenerative disease models?
- Methodological Answer: Design tracer experiments by administering Choline-13C₂ (chloride) to cell cultures or model organisms, followed by LC-MS/MS analysis of labeled metabolites (e.g., betaine, acetylcholine). Use mass isotopomer distribution analysis (MIDA) to quantify flux rates. Address noise in data by normalizing to internal standards and validating with knockout models .
Q. What strategies resolve contradictions in reported choline transporter affinity values when using Choline-13C₂ (chloride) as a tracer?
- Methodological Answer: Discrepancies may arise from variations in cell membrane preparation or assay pH. Replicate studies using standardized protocols (e.g., identical buffer systems). Perform kinetic assays with radiolabeled choline (³H-choline) as a cross-validation control. Use statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables .
Q. How can researchers combine Choline-13C₂ (chloride) with ²H or ¹⁵N isotopes in multi-tracer studies without spectral interference?
- Methodological Answer: Employ orthogonal detection methods: use ¹³C-NMR for carbon tracking and ²H-NMR or ¹⁵N-MS for additional labels. Optimize LC gradients to separate co-eluting isotopologues. Validate methods using synthetic mixtures of labeled compounds and include separation parameters in supplementary data .
Q. What experimental controls are essential when using Choline-13C₂ (chloride) to study its anti-inflammatory effects in vivo?
- Methodological Answer: Include negative controls (unlabeled choline) and positive controls (e.g., α7 nAChR agonists). Monitor isotope dilution effects by measuring ¹³C enrichment in plasma over time. Use blinded dosing protocols and power analysis to determine cohort sizes, ensuring statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
